![molecular formula C15H13N5O B2761692 1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one CAS No. 2411201-00-6](/img/structure/B2761692.png)
1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one
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Overview
Description
The compound “1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . This class of compounds has been studied for their potential as kinase inhibitors and apoptosis inducers . They have shown promising cytotoxic effects against different cancer cell lines .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves a series of steps with high yields . The process involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine derivatives is characterized by a pyrrolopyrimidine core, which can be substituted at various positions to yield different compounds . The X-ray crystal structure of related compounds can be obtained from the RCSB Protein Data Bank .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure high yields and the desired selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the specific substitutions made to the core structure . Potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, which are favorable properties for drug-likeness .Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves inhibition of kinases, which are key components of intracellular signaling pathways regulating growth and survival . These compounds are ATP-competitive, nanomolar inhibitors with selectivity for certain kinases . They have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Safety and Hazards
Future Directions
The future directions for research on 7H-Pyrrolo[2,3-d]pyrimidine derivatives could involve further optimization of the synthesis process, exploration of different substitutions for improved selectivity and potency, and in-depth studies of their mechanisms of action . These compounds show promise as potential multi-targeted kinase inhibitors with enhanced potency .
properties
IUPAC Name |
1-phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15-12(8-20(15)10-4-2-1-3-5-10)19-14-11-6-7-16-13(11)17-9-18-14/h1-7,9,12H,8H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHLBVGYPNBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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